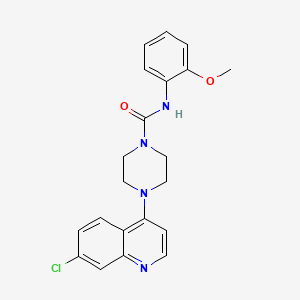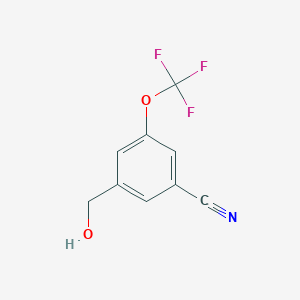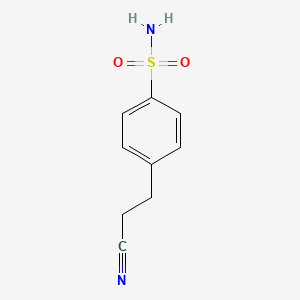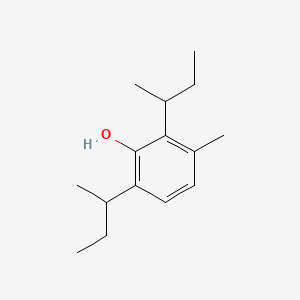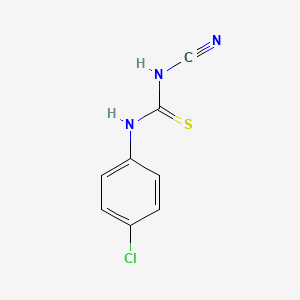
5-(methoxymethyl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(methoxymethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by a benzene ring fused to a thiophene ring, with a methoxymethyl group attached to the 5-position of the thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-benzothiophene can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by a decyanation reaction . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(methoxymethyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Aplicaciones Científicas De Investigación
5-(methoxymethyl)-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(methoxymethyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, benzothiophene derivatives have been shown to inhibit enzymes like cholinesterases, which are involved in neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound without the methoxymethyl group.
5-Methoxybenzo[b]thiophene: Similar structure but with a methoxy group instead of a methoxymethyl group.
2,3-Dimethylbenzo[b]thiophene: A derivative with methyl groups at the 2 and 3 positions.
Uniqueness
5-(methoxymethyl)-1-benzothiophene is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10OS |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H10OS/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6H,7H2,1H3 |
Clave InChI |
MQLGWLTZVQVWRV-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C=C1)SC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
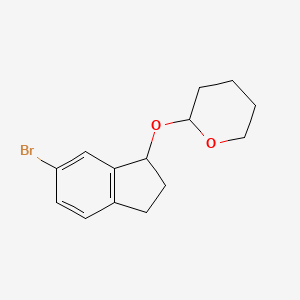
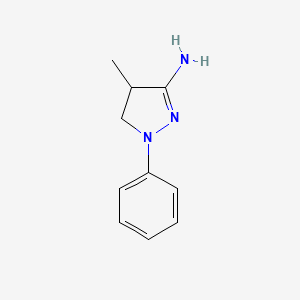
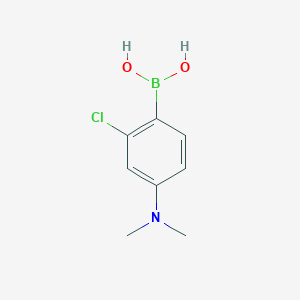
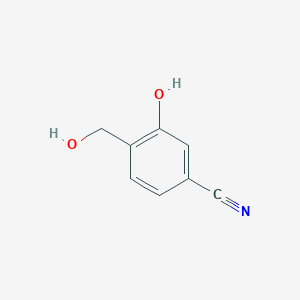
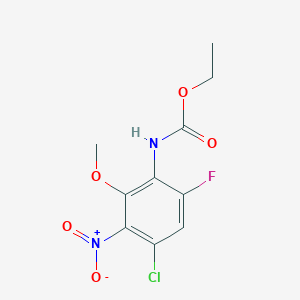
![6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8683411.png)
![Methyl benzo[c]isothiazole-6-carboxylate](/img/structure/B8683418.png)
![[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)
![7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8683451.png)
